4-(4-cyclopropyl-1-piperazinyl)Benzoic acid
Description
4-(4-Cyclopropyl-1-piperazinyl)Benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted with a cyclopropyl group at the 4-position. The cyclopropyl moiety confers rigidity and metabolic stability to the molecule, while the benzoic acid group provides acidity (pKa ~4.5–5.0), influencing solubility and protein-binding interactions. This compound is structurally analogous to other piperazinyl-benzoic acid derivatives, which are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H18N2O2/c17-14(18)11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10H2,(H,17,18) |
InChI Key |
SSUQEVWRDPUAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclopropyl-1-piperazinyl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-cyclopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropyl-1-piperazinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Cyclopropyl-1-piperazinyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-cyclopropyl-1-piperazinyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(4-cyclopropyl-1-piperazinyl)Benzoic acid with key analogues, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural and Physicochemical Comparison
*Molecular formula inferred from analogues (e.g., cyclopropyl group replaces propyl in ).
Functional Implications of Substituents
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
